molecular formula C18H17Cl2F2NO2 B2749065 2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide CAS No. 306976-99-8

2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide

Cat. No.: B2749065
CAS No.: 306976-99-8
M. Wt: 388.24
InChI Key: OEIPSPANLJDCND-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by its complex structure, which includes tert-butyl, phenoxy, dichlorophenyl, and difluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with a suitable halogenating agent to form 4-tert-butylphenoxy halide.

    Coupling with Dichlorophenylamine: The phenoxy intermediate is then reacted with 3,5-dichloroaniline under basic conditions to form the corresponding amide.

    Introduction of Difluoroacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives of the tert-butyl group.

    Reduction: Amine derivatives from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of difluoroacetamide derivatives with biological macromolecules. It may serve as a model compound for investigating the effects of fluorinated amides on enzyme activity and protein binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique functional groups.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with active sites, while the aromatic rings provide hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-phenylacetamide: Lacks the dichloro and difluoro groups, resulting in different chemical properties and reactivity.

    2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)acetamide: Similar structure but without the difluoro group, affecting its biological activity and stability.

    N-(3,5-dichlorophenyl)-2,2-difluoroacetamide: Lacks the phenoxy group, leading to different applications and reactivity.

Uniqueness

2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide is unique due to the presence of both dichloro and difluoro groups, which enhance its chemical stability and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F2NO2/c1-17(2,3)11-4-6-15(7-5-11)25-18(21,22)16(24)23-14-9-12(19)8-13(20)10-14/h4-10H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPSPANLJDCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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